![molecular formula C14H18INO4 B581947 Boc-2-Iodo-D-Phenylalanine CAS No. 478183-64-1](/img/structure/B581947.png)
Boc-2-Iodo-D-Phenylalanine
Overview
Description
Boc-2-Iodo-D-Phenylalanine is a chemical compound with the CAS Number: 478183-64-1 . It has a molecular weight of 391.21 and its IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-iodophenyl)propanoic acid .
Molecular Structure Analysis
The molecular formula of Boc-2-Iodo-D-Phenylalanine is C14H18INO4 . The InChI code for this compound is 1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .Physical And Chemical Properties Analysis
Boc-2-Iodo-D-Phenylalanine has a melting point of 155-161°C . It should be stored at 0-8°C .Scientific Research Applications
Peptide Synthesis and Solid-Phase Peptide Synthesis (SPPS)
Boc-2-Iodo-D-Phenylalanine serves as a valuable building block in peptide synthesis. Its N-Boc (tert-butoxycarbonyl) protection group ensures stability during the synthetic process. Researchers commonly employ it in SPPS, where it facilitates the stepwise assembly of peptides on solid supports .
Fluorinated Amino Acids and Drug Development
Fluorinated phenylalanines, including Boc-2-Iodo-D-Phenylalanine, have garnered significant attention in drug research. Here’s why:
- Bioavailability Enhancement : The introduction of fluorine atoms modulates the acidity, basicity, hydrophobicity, and geometry of the amino acid. This fine-tuning enhances the bioavailability of analogs .
- Enzyme Inhibition : Fluorinated amino acids act as enzyme inhibitors, potentially impacting therapeutic strategies .
- Protein Stability : Incorporating fluorinated aromatic amino acids into proteins improves their catabolic stability, particularly in therapeutic proteins and peptide-based vaccines .
- PET Imaging : Fluorinated phenylalanines play a role in topography imaging of tumor ecosystems using positron emission tomography (PET) .
Pharmaceutical Intermediates
Boc-2-Iodo-D-Phenylalanine serves as a pharmaceutical intermediate. Researchers utilize it in the synthesis of more complex molecules .
Chemical Biology and Proteomics
Researchers explore Boc-2-Iodo-D-Phenylalanine’s interactions with proteins, peptides, and other biomolecules. Its unique properties make it a valuable tool for studying biological processes .
Light-Sensitive Compounds
Due to its light sensitivity, Boc-2-Iodo-D-Phenylalanine finds applications in photochemical studies and photopharmacology .
Engineering Controls and Safety Considerations
When handling Boc-2-Iodo-D-Phenylalanine, strict safety precautions are essential. Well-designed engineering controls protect workers from hazards .
Safety and Hazards
properties
IUPAC Name |
(2R)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPUJMUOMAUNOD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205395 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-Iodo-D-Phenylalanine | |
CAS RN |
478183-64-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478183-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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